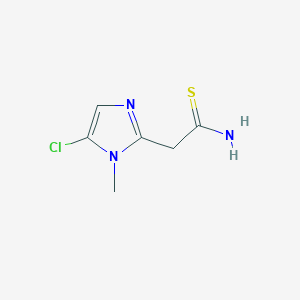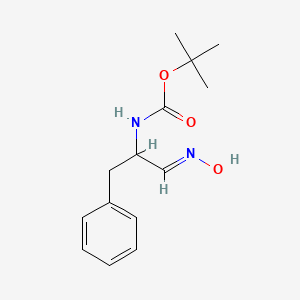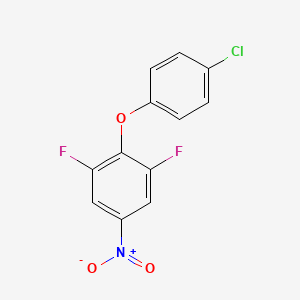
4-Chloro-N-isobutylquinazoline-7-carboxamide
Descripción general
Descripción
4-Chloro-N-isobutylquinazoline-7-carboxamide is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . It is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-isobutylquinazoline-7-carboxamide are not fully detailed in the search results. It is known that its molecular weight is 263.72 g/mol , but other properties such as its boiling point, melting point, solubility, and stability are not specified.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
4-Chloro-N-isobutylquinazoline-7-carboxamide derivatives, such as those from the 7-chloroquinoline-1,2,3-triazoyl carboxamides family, have been synthesized through organocatalytic processes. These compounds have demonstrated promising pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. The synthesis approach yields these compounds in good to excellent yields, highlighting the chemical versatility and potential therapeutic applications of this class of compounds (Wilhelm et al., 2014).
Anticancer Properties
Research into 7-chloroquinoline-1,2,3-triazoyl carboxamides has also uncovered significant anticancer potential. These compounds have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, offering a new avenue for cancer treatment. The cytotoxic activities against cancer cells and the mechanisms of action, including apoptosis induction and cell cycle arrest, have been thoroughly investigated, revealing the compounds' potential as promising candidates for cancer therapy (Sonego et al., 2019).
Antitubercular and Antibacterial Activities
A novel series of quinazolinone analogs substituted with benzothiophene has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds, derived from 3-amino-2-arylquinazolin-4(3H)-one, have shown good activity against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as new agents in combating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Vasorelaxant Activities
Further research into 4-hydroxyquinazoline-4-carboxamides has revealed their vasorelaxant properties, which could be higher than those of known vasorelaxants like Doxazosin. This discovery opens up potential applications in treating cardiovascular diseases, particularly those requiring vasorelaxation as part of the therapeutic strategy (Aziz et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSAAJUNFLUVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-isobutylquinazoline-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)


![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

